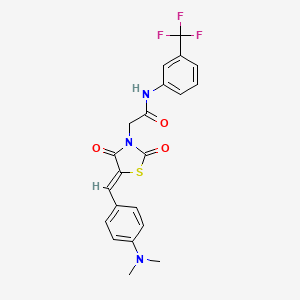

![molecular formula C9H13N3O B3017051 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol CAS No. 2138255-51-1](/img/structure/B3017051.png)

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol is a spirocyclic molecule that is likely to possess a complex molecular structure due to the presence of multiple rings, including a cyclobutane and an imidazo[4,5-c]pyridine moiety. While the specific compound is not directly discussed in the provided papers, related structures and their chemistry can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves the formation of multiple ring systems, which can be achieved through various cyclization reactions. For instance, the synthesis of spiro[imidazo[1,2-a]pyridine-2,3'-indoline]-2'-ones involves a polar [3 + 2] cycloaddition reaction of isatin-3-imines with pyridinium ylides . This method highlights the potential for constructing spirocyclic frameworks using nucleophilic attack strategies on activated intermediates.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of multiple rings that are fused or linked in a spiro configuration. For example, the crystal structure of a related compound, 2'-(1H-indol-3-yl)tropane-3-spiro-4'(5')-imidazoline hydrochloride, was determined by X-ray diffraction, revealing a preferred conformation in both solution and solid state . This suggests that the molecular structure of 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol would also exhibit a specific conformation that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions, depending on the functional groups present and the overall molecular architecture. The synthesis of nucleobase analogs, such as the 5,6,7,8-tetrahydro derivative of 3-phenylpyrimido[4,5-c]pyridazin-7-one, involves cyclization reactions under aromatization conditions . This indicates that spirocyclic compounds like the one may undergo transformations that lead to the formation of new ring systems or the modification of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For instance, the conformational preferences observed in tropane-3-spiro-4'(5')-imidazolines affect their binding to biological targets, such as the 5-HT3 receptor . Similarly, the electronic properties and steric demands of the spirocyclic framework can impact the compound's reactivity and interaction with other molecules. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the stability and reactivity of such compounds, as demonstrated for spirocyclic imidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol and its derivatives have been studied for their potential as antiproliferative agents. Research on tetracyclic imidazo[4,5-b]pyridine derivatives demonstrates significant antiproliferative activity against human cancer cells, with some compounds exhibiting cytostatic effects in the submicromolar range, particularly on HCT116 and MCF-7 cancer cells (Lončar et al., 2021).

DNA and RNA Binding

These compounds have also been investigated for their interaction with DNA and RNA. The binding affinities of selected imidazo[4,5-b]pyridine derivatives to DNA and RNA suggest these nucleic acids as potential cellular targets (Lončar et al., 2021).

Synthesis and Reactivity Studies

Studies have also focused on the synthesis and reactivity of related compounds. For example, the synthesis of spiro derivatives of imidazo[1,2-a]pyridine has been documented, providing insights into their structural and spectroscopic properties (Abe et al., 2010). These investigations are crucial for understanding the chemical behavior of such compounds and their potential applications in medicinal chemistry.

Potential as Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold, to which the compound is closely related, is recognized for its wide range of applications in medicinal chemistry. This includes roles as anticancer, antimycobacterial, antileishmanial, and anticonvulsant agents, among others (Deep et al., 2016). These findings highlight the diverse therapeutic potential of compounds based on this structural scaffold.

Gastric Acid Secretion Inhibition

Additionally, certain derivatives have been identified as potent inhibitors of gastric proton pump enzymes, offering a promising avenue for anti-ulcer drug development (Palmer et al., 2009).

Eigenschaften

IUPAC Name |

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-6-4-12-9(2-1-3-9)8-7(6)10-5-11-8/h5-6,12-13H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTPJJFQQKJZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3=C(C(CN2)O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

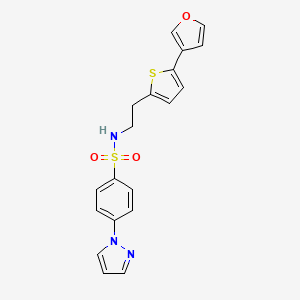

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)

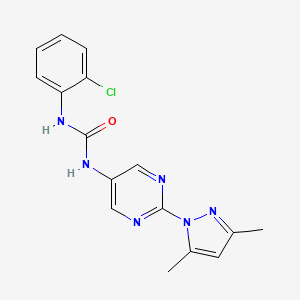

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

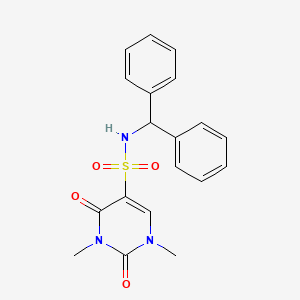

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3016986.png)

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)